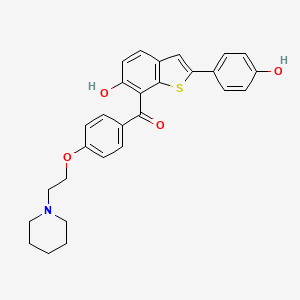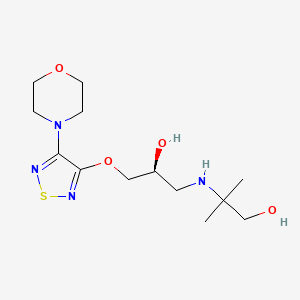
(S)-(-)-Hydroxy Timolol
Overview
Description
(S)-(-)-Hydroxy Timolol is a stereoisomer of Timolol, a non-selective beta-adrenergic antagonist. Timolol is widely used in the treatment of elevated intraocular pressure in ocular hypertension or open-angle glaucoma, as well as in the management of hypertension and prevention of migraine headaches . The this compound variant is particularly noted for its specific stereochemistry, which can influence its pharmacological properties and interactions.
Preparation Methods
The preparation of (S)-(-)-Hydroxy Timolol involves several synthetic routes. One common method includes the reaction of Timolol with an organic solvent under controlled conditions to yield the desired stereoisomer . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity of the compound. The process typically includes steps such as the use of specific catalysts, temperature control, and purification stages to isolate the this compound from other isomers and by-products .
Chemical Reactions Analysis
(S)-(-)-Hydroxy Timolol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific functional groups within the molecule
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of Timolol with modified functional groups.
Scientific Research Applications
(S)-(-)-Hydroxy Timolol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of stereochemistry and beta-adrenergic antagonism.
Biology: Research involving this compound includes studies on its effects on cellular signaling pathways and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in conditions such as glaucoma, hypertension, and migraine prevention
Industry: The compound is used in the development of pharmaceutical formulations and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of (S)-(-)-Hydroxy Timolol involves its interaction with beta-adrenergic receptors. By competing with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-receptors in the vascular and bronchial smooth muscle, it effectively reduces intraocular pressure, blood pressure, and heart rate . The molecular targets include the beta-adrenergic receptors, and the pathways involved are primarily related to the inhibition of adrenergic signaling, leading to decreased sympathetic activity .
Comparison with Similar Compounds
(S)-(-)-Hydroxy Timolol can be compared with other beta-adrenergic antagonists such as:
Propranolol: Another non-selective beta-blocker used for similar indications but with different pharmacokinetic properties.
Atenolol: A selective beta(1)-adrenergic antagonist with a different receptor binding profile.
Metoprolol: A selective beta(1)-adrenergic antagonist with a similar therapeutic use but different metabolic pathways.
The uniqueness of this compound lies in its specific stereochemistry, which can influence its binding affinity and pharmacological effects compared to other beta-adrenergic antagonists .
Properties
IUPAC Name |
2-[[(2S)-2-hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O4S/c1-13(2,9-18)14-7-10(19)8-21-12-11(15-22-16-12)17-3-5-20-6-4-17/h10,14,18-19H,3-9H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWLHKPDWVHAKZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(COC1=NSN=C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC[C@@H](COC1=NSN=C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857847 | |
| Record name | 2-{[(2S)-2-Hydroxy-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propyl]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227468-61-2 | |
| Record name | 2-{[(2S)-2-Hydroxy-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propyl]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


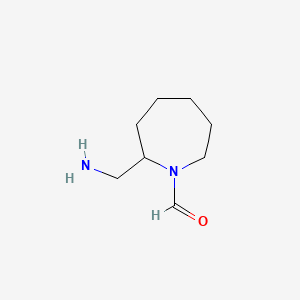

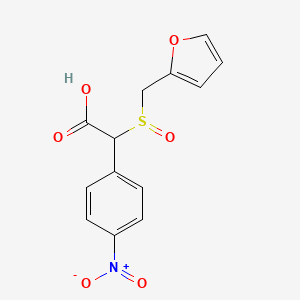
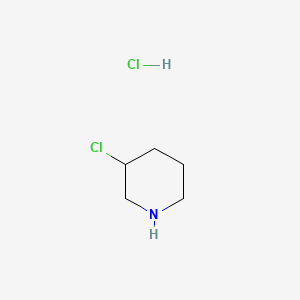
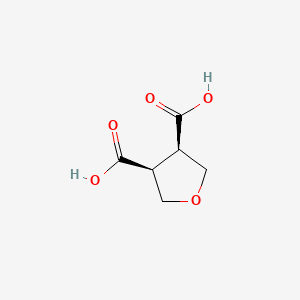

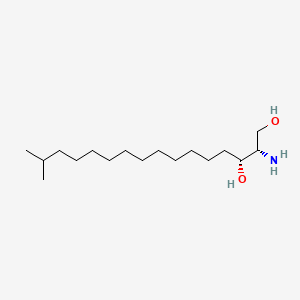
![2H-Isoxazolo[5,4-f]indole](/img/structure/B587850.png)
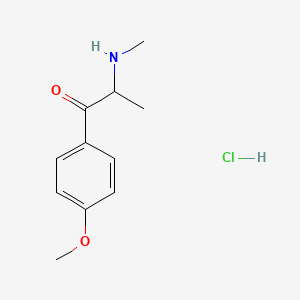
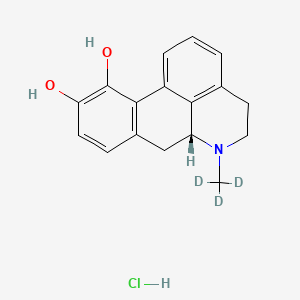
![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)
